D-Jnki-1

Description

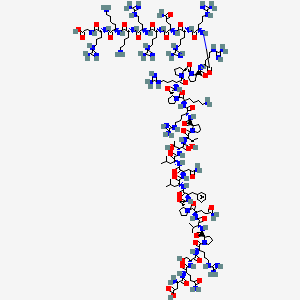

Structure

2D Structure

Properties

CAS No. |

1198367-70-2 |

|---|---|

Molecular Formula |

C164H285N65O41 |

Molecular Weight |

3823.4 g/mol |

IUPAC Name |

(3R)-3-amino-4-[[(2R)-5-amino-1-[[(2R)-1-[[(2R)-1-[(2R)-2-[[(2R)-1-[[(2R)-5-amino-1-[(2R)-2-[[(2R)-1-[[(2R)-1-[[(2R)-4-amino-1-[[(2R)-1-[[(2R,3S)-1-[[(2R,3S)-1-[(2R)-2-[[(2R)-1-[[(2R)-6-amino-1-[(2R)-2-[[(2R)-1-[(2R)-2-[(2R)-2-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-5-amino-1-[[(2R)-1-[[(2R)-1-[[(2R)-6-amino-1-[[(2R)-6-amino-1-[[(2R)-5-carbamimidamido-1-(carboxymethylamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C164H285N65O41/c1-84(2)77-106(216-139(254)108(79-89-33-10-9-11-34-89)219-146(261)112-48-28-72-225(112)153(268)105(55-58-119(171)235)215-148(263)123(86(5)6)221-147(262)115-51-29-73-226(115)151(266)103(45-25-69-198-163(187)188)213-142(257)110(83-230)220-137(252)100(53-56-117(169)233)201-126(241)90(168)80-121(237)238)138(253)218-109(81-120(172)236)140(255)217-107(78-85(3)4)141(256)222-124(87(7)231)149(264)223-125(88(8)232)155(270)228-75-31-50-114(228)144(259)211-99(44-24-68-197-162(185)186)135(250)212-102(37-14-17-61-167)150(265)224-71-27-47-111(224)145(260)214-104(46-26-70-199-164(189)190)152(267)229-76-32-52-116(229)154(269)227-74-30-49-113(227)143(258)210-98(43-23-67-196-161(183)184)134(249)207-95(40-20-64-193-158(177)178)131(246)206-97(42-22-66-195-160(181)182)133(248)209-101(54-57-118(170)234)136(251)208-96(41-21-65-194-159(179)180)132(247)205-94(39-19-63-192-157(175)176)130(245)204-93(36-13-16-60-166)129(244)203-92(35-12-15-59-165)128(243)202-91(38-18-62-191-156(173)174)127(242)200-82-122(239)240/h9-11,33-34,84-88,90-116,123-125,230-232H,12-32,35-83,165-168H2,1-8H3,(H2,169,233)(H2,170,234)(H2,171,235)(H2,172,236)(H,200,242)(H,201,241)(H,202,243)(H,203,244)(H,204,245)(H,205,247)(H,206,246)(H,207,249)(H,208,251)(H,209,248)(H,210,258)(H,211,259)(H,212,250)(H,213,257)(H,214,260)(H,215,263)(H,216,254)(H,217,255)(H,218,253)(H,219,261)(H,220,252)(H,221,262)(H,222,256)(H,223,264)(H,237,238)(H,239,240)(H4,173,174,191)(H4,175,176,192)(H4,177,178,193)(H4,179,180,194)(H4,181,182,195)(H4,183,184,196)(H4,185,186,197)(H4,187,188,198)(H4,189,190,199)/t87-,88-,90+,91+,92+,93+,94+,95+,96+,97+,98+,99+,100+,101+,102+,103+,104+,105+,106+,107+,108+,109+,110+,111+,112+,113+,114+,115+,116+,123+,124+,125+/m0/s1 |

InChI Key |

HRMVIAFZYCCHGF-BMCUWHFPSA-N |

SMILES |

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(CCCNC(=N)N)C(=O)N3CCCC3C(=O)N4CCCC4C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6CCCN6C(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C7CCCN7C(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)N |

Isomeric SMILES |

C[C@@H]([C@H](C(=O)N[C@H]([C@H](C)O)C(=O)N1CCC[C@@H]1C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCCN)C(=O)N2CCC[C@@H]2C(=O)N[C@H](CCCNC(=N)N)C(=O)N3CCC[C@@H]3C(=O)N4CCC[C@@H]4C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCC(=O)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCCN)C(=O)N[C@H](CCCCN)C(=O)N[C@H](CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)[C@@H](CC(C)C)NC(=O)[C@@H](CC(=O)N)NC(=O)[C@@H](CC(C)C)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)[C@H]6CCCN6C(=O)[C@@H](CCC(=O)N)NC(=O)[C@@H](C(C)C)NC(=O)[C@H]7CCCN7C(=O)[C@@H](CCCNC(=N)N)NC(=O)[C@@H](CO)NC(=O)[C@@H](CCC(=O)N)NC(=O)[C@@H](CC(=O)O)N)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(CCCNC(=N)N)C(=O)N3CCCC3C(=O)N4CCCC4C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6CCCN6C(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C7CCCN7C(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)N |

sequence |

H-D-Asp-D-Gln-D-Ser-D-Arg-D-Pro-D-Val-D-Gln-D-Pro-D-Phe-D-Leu-D-Asn-D-Leu-D-Thr-D-Thr-D-Pro-D-Arg-D-Lys-D-Pro-D-Arg-D-Pro-D-Pro-D-Arg-D-Arg-D-Arg-D-Gln-D-Arg-D-Arg-D-Lys-D-Lys-D-Arg-Gly-OH |

storage |

-20℃ |

Synonyms |

AM 111; XG 102 peptide; D-JNKI-1 |

Origin of Product |

United States |

Foundational & Exploratory

D-JNKI-1: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-JNKI-1, a cell-permeable peptide inhibitor of c-Jun N-terminal kinase (JNK), has emerged as a promising therapeutic agent in a variety of disease models, particularly those involving apoptotic cell death. This technical guide provides an in-depth overview of the core mechanism of action of this compound, detailing its interaction with the JNK signaling pathway and its downstream consequences. This document summarizes key quantitative data from preclinical and clinical studies, provides detailed experimental protocols for assessing its activity, and includes visualizations of the relevant biological pathways and experimental workflows.

Introduction to this compound

This compound is a synthetic, cell-permeable peptide designed to specifically inhibit the activity of c-Jun N-terminal kinases (JNKs), a family of serine/threonine protein kinases that play a critical role in cellular responses to stress, inflammation, and apoptosis. The peptide is a retro-inverso form of the JNK-binding domain (JBD) of the JNK-interacting protein 1 (JIP1), fused to the HIV-TAT peptide for efficient translocation across cell membranes. Its therapeutic potential has been investigated in numerous conditions, including neurodegenerative diseases, hearing loss, and ischemic injury.

Core Mechanism of Action

The primary mechanism of action of this compound is the competitive inhibition of the interaction between JNK and its substrates. By mimicking the JBD of JIP1, this compound binds to JNK, thereby preventing the recruitment and subsequent phosphorylation of downstream targets, including transcription factors such as c-Jun. This blockade of the JNK signaling cascade is central to its anti-apoptotic and cytoprotective effects.

The JNK Signaling Pathway

The JNK pathway is a three-tiered kinase cascade typically activated by cellular stress signals such as inflammatory cytokines, reactive oxygen species (ROS), and excitotoxicity. This cascade involves a MAP kinase kinase kinase (MAPKKK, e.g., ASK1, MEKK1), which phosphorylates and activates a MAP kinase kinase (MAPKK, specifically MKK4 and MKK7). MKK4 and MKK7, in turn, dually phosphorylate and activate JNK. Activated JNK then translocates to the nucleus to phosphorylate and activate transcription factors, most notably c-Jun, a component of the AP-1 transcription factor complex. Phosphorylation of c-Jun enhances its transcriptional activity, leading to the expression of genes involved in apoptosis, such as Fas ligand and members of the Bcl-2 family.

dot graph G { graph [splines=ortho, nodesep=0.6, ranksep=1]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin=0.2, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes Stress [label="Cellular Stress\n(e.g., ROS, Cytokines)", fillcolor="#F1F3F4"]; MAPKKK [label="MAPKKK\n(e.g., ASK1, MEKK1)", fillcolor="#FBBC05"]; MKK4_7 [label="MKK4 / MKK7", fillcolor="#FBBC05"]; JNK [label="JNK", fillcolor="#EA4335"]; DJNKI1 [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cJun [label="c-Jun", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Stress -> MAPKKK; MAPKKK -> MKK4_7; MKK4_7 -> JNK; JNK -> cJun [label="Phosphorylation"]; cJun -> Apoptosis [label="Gene Transcription"]; DJNKI1 -> JNK [label="Inhibition", style=dashed, arrowhead=tee, color="#4285F4"]; } dot Caption: The JNK signaling cascade and the inhibitory action of this compound.

Inhibition of Apoptotic Signaling

By preventing the phosphorylation of c-Jun, this compound effectively downregulates the transcription of pro-apoptotic genes. Furthermore, this compound has been shown to influence the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. Specifically, it can lead to the downregulation of the pro-apoptotic protein Bax and the upregulation of the anti-apoptotic protein Bcl-2, resulting in a decreased Bax/Bcl-2 ratio. This shift in the Bax/Bcl-2 ratio helps to maintain mitochondrial membrane integrity, preventing the release of cytochrome c and the subsequent activation of the caspase cascade, a key executioner of apoptosis. Studies have demonstrated that this compound treatment can reduce the cleavage and activation of caspase-3.[1]

dot graph G { graph [splines=ortho, nodesep=0.7]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin=0.2, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes DJNKI1 [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; JNK [label="JNK Activation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bax [label="Bax Expression\n(Pro-apoptotic)", fillcolor="#FBBC05"]; Bcl2 [label="Bcl-2 Expression\n(Anti-apoptotic)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Mitochondria [label="Mitochondrial\nPermeability", shape=ellipse, fillcolor="#F1F3F4"]; Caspase [label="Caspase Activation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges DJNKI1 -> JNK [label="Inhibits", style=dashed, arrowhead=tee, color="#4285F4"]; JNK -> Bax [label="Promotes"]; JNK -> Bcl2 [label="Inhibits", arrowhead=tee]; Bax -> Mitochondria [label="Increases"]; Bcl2 -> Mitochondria [label="Decreases", arrowhead=tee]; Mitochondria -> Caspase [label="Promotes"]; Caspase -> Apoptosis; } dot Caption: this compound's modulation of the apoptotic pathway.

Quantitative Data

The following tables summarize key quantitative findings from preclinical and clinical studies investigating the efficacy of this compound.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Insult | This compound Concentration | Outcome | Reference |

| HEI-OC1 | Neomycin (2 mM) | 2 µM | Significantly increased cell viability compared to neomycin alone. | [1] |

| HEI-OC1 | Neomycin (2 mM) | 2 µM | Decreased TUNEL-positive (apoptotic) cells. | [1] |

| HEI-OC1 | Neomycin (2 mM) | 2 µM | Decreased expression of cleaved caspase-3 and caspase-8. | [1] |

| HEI-OC1 | Neomycin (2 mM) | 2 µM | Decreased Bax expression and increased Bcl-2 expression. | [1] |

Table 2: In Vivo Efficacy of this compound in Hearing Loss Models

| Animal Model | Insult | This compound Treatment | Key Findings | Reference |

| Guinea Pig | Neomycin Ototoxicity | 10 µM (intracochlear) | Prevented nearly all hair cell death and permanent hearing loss. | |

| Guinea Pig | Acoustic Trauma | Dose-dependent (local delivery) | Prevented permanent hearing loss. | |

| Guinea Pig | Cochlear Implant Trauma | Intratympanic delivery | Prevented progressive increase in Auditory Brainstem Response (ABR) thresholds. | [2] |

Table 3: Clinical Trial Data for this compound (AM-111) in Acute Sensorineural Hearing Loss

| Study Phase | Patient Population | This compound (AM-111) Dose | Primary Endpoint | Outcome | Reference |

| Phase 3 (HEALOS) | Patients with severe to profound idiopathic sudden sensorineural hearing loss (ISSNHL) | 0.4 mg/ml and 0.8 mg/ml (intratympanic) | Improvement in pure tone hearing thresholds from baseline to Day 91. | Primary endpoint not met in the overall population, but a post-hoc analysis showed a clinically relevant and nominally significant treatment effect for the 0.4 mg/ml dose in patients with profound hearing loss. |

Experimental Protocols

Western Blot Analysis for Apoptosis-Related Proteins

This protocol is adapted from studies investigating this compound's effect on protein expression in cell culture.[1]

Objective: To quantify the expression levels of proteins such as JNK, phosphorylated JNK, Bax, Bcl-2, and cleaved caspase-3 in response to this compound treatment.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for target proteins)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with the desired concentrations of this compound and/or the apoptotic stimulus. Wash cells with ice-cold PBS and lyse them with lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

TUNEL Assay for Apoptosis Detection

This protocol provides a general framework for the Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay to detect DNA fragmentation, a hallmark of apoptosis.

Objective: To visualize and quantify apoptotic cells in cell cultures or tissue sections following treatment with this compound.

Materials:

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

-

TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)

-

Nuclear counterstain (e.g., DAPI)

-

Fluorescence microscope

Procedure:

-

Sample Preparation: Fix cells or tissue sections with the fixative.

-

Permeabilization: Permeabilize the samples to allow entry of the TUNEL reagents.

-

TUNEL Staining: Incubate the samples with the TUNEL reaction mixture according to the manufacturer's instructions. This will label the 3'-OH ends of fragmented DNA.

-

Counterstaining: Stain the nuclei with a fluorescent counterstain like DAPI.

-

Imaging: Mount the samples and visualize them using a fluorescence microscope.

-

Analysis: Quantify the percentage of TUNEL-positive cells relative to the total number of cells (DAPI-stained nuclei).

Conclusion

This compound is a potent and specific inhibitor of the JNK signaling pathway with a well-defined mechanism of action centered on the competitive blockade of JNK-substrate interactions. This inhibitory activity translates into significant anti-apoptotic and cytoprotective effects, which have been demonstrated in a wide range of preclinical models and are being explored in clinical trials. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this promising therapeutic peptide. Further research to elucidate the precise binding kinetics and isoform specificity will continue to refine our understanding of this compound and its therapeutic potential.

References

D-JNKI-1 Peptide: A Technical Guide to a Potent JNK Inhibitor for Neuroprotection

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-JNKI-1 is a synthetic, cell-permeable peptide that acts as a potent and specific inhibitor of the c-Jun N-terminal kinase (JNK) signaling pathway. Comprising a sequence from the JNK-interacting protein 1 (JIP1) fused to a cell-penetrating peptide sequence, this compound has demonstrated significant therapeutic potential, particularly in the prevention of apoptosis-mediated cell death in response to various stress stimuli. Its most notable application is in the otoprotective agent AM-111 (brimapitide), which has undergone extensive preclinical and clinical evaluation for the treatment of acute sensorineural hearing loss. This technical guide provides an in-depth overview of this compound, including its mechanism of action, a summary of key quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Core Concepts: Structure and Mechanism of Action

This compound is a 31-amino acid peptide designed to specifically inhibit the activity of all JNK isoforms (JNK1, JNK2, and JNK3).[1] Its design is a fusion of two key domains:

-

A JNK-binding domain (JBD): This sequence is derived from the scaffold protein JIP1, which naturally binds to JNK, thereby preventing its interaction with downstream substrates.

-

A cell-penetrating peptide (CPP): Typically, a sequence from the HIV-1 TAT protein is used to facilitate the efficient translocation of the peptide across cell membranes, allowing it to reach its intracellular target.

The D-enantiomer (all-D-amino acid) form of the peptide confers resistance to proteolytic degradation, enhancing its stability and bioavailability in biological systems.

The primary mechanism of action of this compound is the competitive inhibition of JNK's interaction with its substrates, most notably the transcription factor c-Jun.[1] By binding to JNK, this compound prevents the phosphorylation of c-Jun and other downstream targets that are critical for the execution of the apoptotic program.[2][3] This inhibition of the JNK signaling cascade has been shown to be protective in a variety of cell types, including neuronal cells and cochlear hair cells, against insults such as oxidative stress, excitotoxicity, and ototoxic drug exposure.[4][5]

Data Presentation: Quantitative Summary of Efficacy

The following tables summarize the key quantitative findings from preclinical and clinical studies investigating the efficacy of this compound.

Table 1: Preclinical Efficacy of this compound in Otoprotection

| Animal Model | Insult | This compound Dose/Concentration | Outcome Measure | Result | Reference |

| Guinea Pig | Neomycin Ototoxicity | 10 µM (intracochlear perfusion) | Hair Cell Survival | Nearly complete prevention of hair cell death | [6] |

| Guinea Pig | Acoustic Trauma | 10 µM (intracochlear perfusion) | Permanent Threshold Shift (PTS) | Significant reduction in PTS compared to control | [6] |

| Mouse (Organ of Corti explant) | Neomycin (1 mM) | 2 µM | Hair Cell Survival | Complete prevention of hair cell death | [6] |

| Chinchilla | Impulse Noise (155 dB) | 0.3 mg/kg (i.p.) | Permanent Threshold Shift (PTS) | Up to 25 dB reduction in PTS at 2-8 kHz | MedChemExpress |

| Rat | Kainic Acid-induced Excitotoxicity | 0.3 mg/kg (i.p.) | Cytochrome c release and PARP cleavage | Almost complete abolishment | [6] |

Table 2: Clinical Efficacy of AM-111 (this compound) in Acute Sensorineural Hearing Loss (ASNHL)

| Clinical Trial Phase | Patient Population | AM-111 Dose | Primary Endpoint | Key Finding | Reference |

| Phase II | Severe to profound ASNHL (≥60 dB hearing loss) | 0.4 mg/mL (intratympanic) | Absolute hearing improvement at Day 7 | Statistically significant improvement vs. placebo | [7][8] |

| Phase III (HEALOS) | Profound ISSNHL | 0.4 mg/mL (intratympanic) | Hearing improvement at Day 28 | Mean improvement of 42.7 dB vs. 26.8 dB for placebo (p=0.0176) | [9] |

| Phase III (HEALOS) | Profound ISSNHL | 0.8 mg/mL (intratympanic) | Hearing improvement at Day 28 | Mean improvement of 37.3 dB vs. 26.8 dB for placebo | [9] |

| Phase III (ASSENT) | Severe to profound ISSNHL | 0.4 mg/mL and 0.8 mg/mL (intratympanic) | Improvement of pure tone hearing thresholds from baseline to Day 91 | Confirmatory trial for efficacy and safety | [10][11] |

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound.

Auditory Brainstem Response (ABR) Measurement in Guinea Pigs

Objective: To assess hearing function by measuring the auditory threshold shifts in response to acoustic stimuli.

Materials:

-

Anesthetized guinea pigs

-

Sound-attenuating chamber

-

ABR recording system (e.g., Tucker-Davis Technologies)

-

Subdermal needle electrodes

-

Acoustic stimuli generator (clicks or tone bursts)

Procedure:

-

Anesthetize the guinea pig with an appropriate anesthetic cocktail (e.g., ketamine/xylazine).

-

Place the animal on a heating pad to maintain body temperature.

-

Insert subdermal needle electrodes at the vertex (active), behind the ipsilateral pinna (reference), and in the contralateral hind leg (ground).

-

Deliver acoustic stimuli (e.g., clicks or tone bursts at various frequencies such as 4, 8, 16, and 32 kHz) to the ear canal via a calibrated speaker.

-

Record the electrical responses from the electrodes. The ABR waveform consists of a series of peaks (Waves I-V) representing the synchronous firing of auditory pathway neurons.

-

Present stimuli at decreasing intensity levels (e.g., in 5 or 10 dB steps) to determine the hearing threshold, which is the lowest intensity that elicits a discernible ABR waveform.

-

Compare the ABR thresholds before and after the ototoxic insult and/or this compound treatment to quantify the degree of hearing loss and the protective effect of the peptide.

TUNEL Assay for Apoptosis Detection in Cochlear Explants

Objective: To identify and quantify apoptotic cells in the organ of Corti following ototoxic insult and this compound treatment.

Materials:

-

Organ of Corti explants from neonatal mice or rats

-

Culture medium

-

Ototoxic agent (e.g., neomycin)

-

This compound peptide

-

4% paraformaldehyde in PBS

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit

-

Nuclear counterstain (e.g., DAPI)

-

Fluorescence microscope

Procedure:

-

Dissect the cochleae from neonatal rodents and culture the organ of Corti explants.

-

Treat the explants with the ototoxic agent in the presence or absence of this compound for a specified duration (e.g., 24-48 hours).

-

Fix the explants with 4% paraformaldehyde for 1 hour at room temperature.

-

Rinse the explants with PBS.

-

Permeabilize the tissue with 0.1% Triton X-100 in PBS for 15 minutes.

-

Perform the TUNEL staining according to the manufacturer's protocol. This typically involves incubating the explants with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., BrdUTP or FITC-dUTP).

-

Wash the explants to remove unincorporated nucleotides.

-

If an indirect detection method is used, incubate with a fluorescently labeled antibody or streptavidin conjugate that recognizes the incorporated label.

-

Counterstain the nuclei with DAPI.

-

Mount the explants on a microscope slide and visualize using a fluorescence or confocal microscope. TUNEL-positive nuclei will fluoresce at the appropriate wavelength, indicating DNA fragmentation characteristic of apoptosis.

-

Quantify the number of TUNEL-positive hair cells to assess the extent of apoptosis and the protective effect of this compound.

Western Blot Analysis of Phosphorylated c-Jun

Objective: To determine the effect of this compound on the JNK-mediated phosphorylation of its downstream target, c-Jun.

Materials:

-

Cochlear tissue lysates or cell lysates

-

Protein lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-c-Jun (Ser63 or Ser73), anti-total c-Jun, and anti-loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Homogenize cochlear tissue or lyse cells in protein lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-c-Jun overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane and re-probe with antibodies against total c-Jun and a loading control to normalize the data.

-

Quantify the band intensities to determine the relative levels of phosphorylated c-Jun in different treatment groups.

Mandatory Visualizations

JNK Signaling Pathway and this compound Inhibition

Caption: The JNK signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Preclinical Evaluation of this compound

Caption: A typical experimental workflow for preclinical evaluation of this compound.

Logical Relationship of this compound Therapeutic Application

Caption: The logical relationship of this compound's therapeutic intervention.

Conclusion

This compound is a well-characterized peptide inhibitor of the JNK signaling pathway with a robust preclinical and emerging clinical profile, particularly in the field of otology. Its ability to penetrate cells and specifically block the pro-apoptotic cascade initiated by various stressors makes it a promising therapeutic agent. The quantitative data from both animal models and human trials of AM-111 demonstrate a clear otoprotective effect, especially in cases of severe to profound hearing loss. The experimental protocols detailed herein provide a foundation for researchers to further investigate the mechanisms and applications of this potent neuroprotective peptide. Future research may focus on optimizing delivery methods, exploring its efficacy in other neurodegenerative disorders, and further elucidating its long-term safety and efficacy profile.

References

- 1. researchgate.net [researchgate.net]

- 2. JNK signaling in neomycin-induced vestibular hair cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The JNK inhibitor this compound blocks apoptotic JNK signaling in brain mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protein Synthesis Inhibition and Activation of the c-Jun N-Terminal Kinase Are Potential Contributors to Cisplatin Ototoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The Ameliorative Effect of JNK Inhibitor this compound on Neomycin-Induced Apoptosis in HEI-OC1 Cells [frontiersin.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Efficacy and safety of AM-111 in the treatment of acute sensorineural hearing loss: a double-blind, randomized, placebo-controlled phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Efficacy and Safety of AM-111 in the Treatment of Acute Unilateral Sudden Deafness—A Double-blind, Randomized, Placebo-controlled Phase 3 Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. hearingreview.com [hearingreview.com]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

D-JNKI-1: A Comprehensive Technical Guide to a Potent c-Jun N-terminal Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-JNKI-1, a cell-permeable peptide inhibitor of c-Jun N-terminal kinase (JNK), has emerged as a promising therapeutic agent in a variety of pathological conditions underpinned by stress-induced apoptosis and inflammation. This technical guide provides an in-depth overview of this compound, including its mechanism of action, physicochemical properties, and preclinical and clinical applications. Detailed experimental protocols and quantitative data from key studies are presented to facilitate further research and development. Visualizations of the JNK signaling pathway, the inhibitory action of this compound, and representative experimental workflows are provided to enhance understanding.

Introduction to this compound

This compound is a synthetic, cell-permeable peptide designed to specifically inhibit the activity of c-Jun N-terminal kinases (JNKs). JNKs are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) group.[1] They are activated in response to a wide array of cellular stresses, including inflammatory cytokines, ultraviolet irradiation, heat shock, and osmotic shock.[2] Once activated, the JNK signaling cascade plays a pivotal role in regulating cellular processes such as gene expression, proliferation, apoptosis, and inflammation.[3][4] Dysregulation of the JNK pathway is implicated in numerous diseases, including neurodegenerative disorders, hearing loss, ischemia-reperfusion injury, and inflammatory conditions.[5][6][7]

This compound is a retro-inverso peptide, meaning it is composed of D-amino acids in a reversed sequence. This configuration confers significant resistance to proteolytic degradation, enhancing its stability and bioavailability in vivo.[8] The peptide sequence is derived from the JNK-binding domain (JBD) of the JNK-interacting protein 1 (JIP1), a scaffold protein that facilitates JNK signaling. By mimicking this binding domain, this compound acts as a competitive inhibitor, preventing the interaction of JNK with its downstream substrates.[4]

Physicochemical Properties and Formulation

| Property | Value | Reference |

| Sequence | (D-amino acids) G-R-K-K-R-R-Q-R-R-R-P-P-R-P-K-R-P-T-T-L-N-L-F-P-Q-V-P-R-S-Q-D | [9][10] |

| Molecular Formula | C164H286N66O40 | [8] |

| Molecular Weight | 3822.44 g/mol | [9] |

| CAS Number | 1445179-97-4 | [9] |

| Solubility | Soluble in DMSO and water. | [11] |

| Formulation | For in vivo use, this compound is often dissolved in sterile saline or artificial perilymph. | [2][7] |

Mechanism of Action

The JNK signaling pathway is a three-tiered kinase cascade involving a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and a MAP kinase (JNK). Upon stimulation by stress signals, a MAP3K (e.g., ASK1, MEKK1) phosphorylates and activates a MAP2K (MKK4 or MKK7). These MAP2Ks then dually phosphorylate JNK on threonine and tyrosine residues within its activation loop, leading to JNK activation.[3]

Activated JNK can then translocate to the nucleus to phosphorylate and activate transcription factors such as c-Jun, ATF2, and p53, leading to the expression of pro-apoptotic and inflammatory genes.[12] JNK can also act in the cytoplasm and on mitochondria to directly influence the activity of proteins involved in apoptosis, such as the Bcl-2 family of proteins.[13][14]

This compound exerts its inhibitory effect by competitively binding to JNK, thereby preventing the phosphorylation of its downstream substrates.[4] The peptide contains a sequence from the JNK-binding domain of JIP1, which is a natural scaffold protein that brings JNK in proximity to its activators and substrates. By occupying this binding site, this compound effectively blocks the signal transduction cascade.

Figure 1: Simplified JNK signaling pathway and the inhibitory action of this compound.

Therapeutic Applications and Preclinical Data

This compound has demonstrated significant therapeutic potential in a range of preclinical models.

Hearing Loss

Acoustic trauma and ototoxic drugs can induce the production of reactive oxygen species (ROS) in the cochlea, leading to JNK activation and subsequent apoptosis of sensory hair cells. This compound has been shown to protect against both aminoglycoside- and noise-induced hearing loss.[15]

Table 1: Preclinical Efficacy of this compound in Hearing Loss Models

| Model | Species | This compound Dose | Outcome | Reference |

| Neomycin-induced ototoxicity | Guinea Pig | 10 µM (intracochlear) | Prevented nearly all hair cell death and permanent hearing loss. | [15] |

| Acoustic Trauma | Guinea Pig | Dose-dependent (intracochlear) | Prevented permanent hearing loss. | [15] |

| Cochlear Implantation Trauma | Guinea Pig | Continuous infusion | Prevented progressive hearing loss. | [2] |

Ischemia-Reperfusion Injury

Cerebral and myocardial ischemia-reperfusion injury involves a complex cascade of events, including excitotoxicity, oxidative stress, and inflammation, all of which can activate the JNK pathway and lead to apoptotic cell death. This compound has shown neuroprotective and cardioprotective effects in models of stroke and myocardial infarction.[6]

Table 2: Preclinical Efficacy of this compound in Ischemia-Reperfusion Injury Models

| Model | Species | This compound Administration | Outcome | Reference |

| Permanent Middle Cerebral Artery Occlusion (MCAO) | Mouse | 3 hours post-ischemia | Reduced infarct volume by 47%. | [6] |

| Permanent MCAO | Rat | 6 hours post-occlusion | Significantly reduced infarct volume. | [16] |

| Myocardial Ischemia-Reperfusion | Rat | Prior to ischemia | Reduced infarct size and improved cardiac function. | [6] |

Neuroprotection

Beyond stroke, JNK signaling is implicated in the pathogenesis of various neurodegenerative diseases. Studies have shown that this compound can protect neurons from excitotoxic insults and reduce neuronal apoptosis.[14]

Table 3: Preclinical Efficacy of this compound in Neuroprotection Models

| Model | Species | This compound Treatment | Outcome | Reference |

| Kainic acid-induced seizures | Rat | Intraperitoneal injection | Reversed mitochondrial apoptotic events and abolished cytochrome c release. | [14][17] |

| Rett Syndrome (Mecp2y/- mice) | Mouse | Intraperitoneal injection | Prevented c-Jun phosphorylation in the cortex, hippocampus, and cerebellum. | [11] |

Clinical Trials

The promising preclinical data, particularly in the context of hearing loss, has led to the clinical evaluation of this compound (also known as AM-111 or brimapitide).

A phase 3 clinical trial (HEALOS) evaluated the efficacy and safety of intratympanic AM-111 for the treatment of acute unilateral sudden sensorineural hearing loss (ISSNHL). While the primary endpoint was not met in the overall study population, a post-hoc analysis suggested a clinically relevant treatment effect in patients with profound hearing loss.[18][19] Another phase 3 trial (ASSENT) has also been conducted.[9]

Experimental Protocols

Western Blot for JNK Pathway Activation

This protocol is for assessing the phosphorylation status of JNK and its downstream target c-Jun.

Figure 2: Workflow for Western blot analysis of JNK pathway proteins.

-

Sample Preparation: Lyse cells or tissues in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method like the bicinchoninic acid (BCA) assay.

-

SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[20]

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block non-specific binding sites on the membrane with a solution such as 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of JNK and c-Jun.[21]

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[22]

Caspase-3 Activity Assay

This colorimetric or fluorometric assay measures the activity of caspase-3, a key executioner of apoptosis.

-

Lysate Preparation: Prepare cell lysates from control and this compound-treated samples.[23]

-

Protein Quantification: Determine the protein concentration of the lysates.

-

Assay Reaction: In a 96-well plate, mix the cell lysate with a caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric).[24][25]

-

Incubation: Incubate the plate at 37°C to allow caspase-3 to cleave the substrate.

-

Measurement: Read the absorbance at 405 nm for the colorimetric assay or the fluorescence at the appropriate excitation/emission wavelengths for the fluorometric assay.[26]

Middle Cerebral Artery Occlusion (MCAO) in Rodents

This is a widely used model to induce focal cerebral ischemia.

-

Anesthesia and Surgical Preparation: Anesthetize the animal (e.g., rat or mouse) and make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[27][28]

-

Vessel Ligation: Ligate the ECA and temporarily clamp the CCA and ICA.

-

Filament Insertion: Introduce a coated monofilament suture into the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).[29][30]

-

Occlusion and Reperfusion: Maintain the filament in place for the desired duration of ischemia (e.g., 60-90 minutes for transient MCAO) or permanently. For reperfusion, withdraw the filament.

-

Post-operative Care: Suture the incision and provide post-operative care, including monitoring for neurological deficits.

-

Infarct Volume Assessment: After a specified time (e.g., 24 hours), euthanize the animal and slice the brain. Stain the slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area, which appears white, while viable tissue stains red.[28]

Auditory Brainstem Response (ABR) in Guinea Pigs

ABR is an electrophysiological test to assess hearing function.

-

Anesthesia: Anesthetize the guinea pig.[31]

-

Electrode Placement: Place subdermal needle electrodes at the vertex, mastoid, and a ground location.

-

Acoustic Stimulation: Present sound stimuli (clicks or tone bursts at various frequencies and intensities) to the ear via an earphone.[10]

-

Signal Recording and Averaging: Record the electrical responses from the electrodes. The signals are amplified, filtered, and averaged to obtain the ABR waveform.[32][33]

-

Threshold Determination: The hearing threshold is determined as the lowest stimulus intensity that elicits a discernible ABR wave.[34]

Conclusion

This compound is a potent and specific inhibitor of the JNK signaling pathway with a promising therapeutic profile, particularly in conditions characterized by apoptosis and inflammation. Its efficacy in preclinical models of hearing loss, ischemia-reperfusion injury, and neurodegeneration is well-documented. While clinical trials for sudden sensorineural hearing loss have yielded mixed results, further investigation into specific patient populations and other indications is warranted. The detailed experimental protocols and compiled data in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the full therapeutic potential of this compound.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. This compound treatment prevents the progression of hearing loss in a model of cochlear implantation trauma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. ahajournals.org [ahajournals.org]

- 7. Preclinical and clinical otoprotective applications of cell-penetrating peptide this compound (AM-111) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | The Ameliorative Effect of JNK Inhibitor this compound on Neomycin-Induced Apoptosis in HEI-OC1 Cells [frontiersin.org]

- 9. hearingreview.com [hearingreview.com]

- 10. Universal Recommendations on Planning and Performing the Auditory Brainstem Responses (ABR) with a Focus on Mice and Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. JNK signaling provides a novel therapeutic target for Rett syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. The JNK inhibitor this compound blocks apoptotic JNK signaling in brain mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Efficacy and Safety of AM-111 in the Treatment of Acute Unilateral Sudden Deafness-A Double-blind, Randomized, Placebo-controlled Phase 3 Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Efficacy and Safety of AM-111 in the Treatment of Acute Unilateral Sudden Deafness—A Double-blind, Randomized, Placebo-controlled Phase 3 Study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubcompare.ai [pubcompare.ai]

- 21. SAPK/JNK Antibody | Cell Signaling Technology [cellsignal.com]

- 22. researchgate.net [researchgate.net]

- 23. media.cellsignal.com [media.cellsignal.com]

- 24. biogot.com [biogot.com]

- 25. mpbio.com [mpbio.com]

- 26. sigmaaldrich.com [sigmaaldrich.com]

- 27. Middle cerebral artery occlusion in the rat: consistent protocol for a model of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]

- 29. A microsurgical procedure for middle cerebral artery occlusion by intraluminal monofilament insertion technique in the rat: a special emphasis on the methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Intraluminal middle cerebral artery occlusion (MCAO) model for ischemic stroke with laser doppler flowmetry guidance in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Brainstem Representation of Auditory Overshoot in Guinea Pigs Using Auditory Brainstem Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Updates to the guinea pig animal model for in-vivo auditory neuroscience in the low-frequency hearing range - PMC [pmc.ncbi.nlm.nih.gov]

- 33. scientificliterature.org [scientificliterature.org]

- 34. researchgate.net [researchgate.net]

The Discovery and Development of D-Jnki-1: A Technical Guide

An In-depth Review for Researchers and Drug Development Professionals

Executive Summary

D-JNKI-1, also known as AM-111, XG-102, or by its chemical name Brimapitide, is a synthetic, cell-permeable peptide inhibitor of the c-Jun N-terminal kinase (JNK) signaling pathway.[1][2] Developed as a D-retro-inverso peptide, it offers enhanced stability against proteolytic degradation, a critical feature for therapeutic peptides.[3] this compound was rationally designed to block the interaction between JNK and its downstream targets, thereby inhibiting the pro-apoptotic and inflammatory cascades mediated by this pathway. This targeted mechanism has positioned this compound as a promising therapeutic candidate for conditions involving acute stress-induced cellular damage. Extensive preclinical and clinical development has focused primarily on its otoprotective effects in acute sensorineural hearing loss and its anti-inflammatory properties in postoperative ocular inflammation.[4][5] This guide provides a comprehensive technical overview of the discovery, mechanism of action, preclinical and clinical development of this compound.

Introduction to the JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade.[6][7] It is primarily activated by environmental stressors such as inflammatory cytokines (e.g., TNF-α), ultraviolet irradiation, heat shock, and oxidative stress.[4][8] The pathway plays a pivotal role in regulating a diverse range of cellular processes, including apoptosis, inflammation, proliferation, and differentiation.[7][9]

The JNK signaling cascade is typically organized in a three-tiered kinase module:

-

MAPK Kinase Kinases (MAPKKKs): A diverse group of upstream kinases (e.g., MEKK1-4, ASK1, MLK) that receive stress signals.[4]

-

MAPK Kinases (MAPKKs): These kinases, primarily MKK4 and MKK7, are phosphorylated and activated by MAPKKKs.[9]

-

c-Jun N-terminal Kinases (JNKs): The final kinases in the cascade, JNKs are activated through dual phosphorylation by MKK4 and MKK7.[8] There are three main JNK genes (JNK1, JNK2, and JNK3), which give rise to at least 10 different protein isoforms through alternative splicing.[10]

Once activated, JNKs translocate to the nucleus to phosphorylate and activate a host of transcription factors, most notably c-Jun, a component of the AP-1 transcription complex.[8] This leads to the transcription of genes involved in apoptosis (e.g., FasL, Bak, Bax) and inflammation.[7] JNKs can also act on cytoplasmic targets, including proteins in the mitochondria like Bim, to directly initiate apoptotic events.[11] Given its central role in mediating cell death and inflammation, the JNK pathway is a key therapeutic target for diseases characterized by stress-induced tissue damage.

Discovery and Rational Design of this compound

This compound was developed through a rational design process to act as a specific, competitive inhibitor of JNK.

-

Origin of the Inhibitory Sequence: The core of this compound is a 20-amino acid sequence derived from the JNK-binding domain (JBD) of the JNK-interacting protein 1 (JIP1). JIP1 is a scaffold protein that brings JNK into proximity with its upstream activators (MKKs) and downstream substrates. The JBD of JIP1 binds with high affinity to all JNK isoforms, preventing them from interacting with their targets, such as c-Jun.[6]

-

Cell Permeability: To enable the peptide to cross cell membranes and reach its intracellular target, the JIP1-derived inhibitory sequence was fused to a 10-amino acid protein transduction domain from the HIV-1 Tat protein. This Tat sequence is highly cationic and facilitates cellular uptake.[12]

-

Enhanced Stability (Retro-Inverso Design): Peptides composed of natural L-amino acids are rapidly degraded by proteases in the body. To overcome this, this compound was synthesized as a "retro-inverso" peptide. This involves two modifications:

-

Inverso: All L-amino acids are replaced with their D-amino acid counterparts. D-amino acids are not recognized by most endogenous proteases, significantly increasing the peptide's half-life.[13]

-

Retro: The sequence of the amino acids is reversed. This reversal, combined with the chirality inversion, ensures that the side chains of the amino acids are oriented in a similar three-dimensional space as the original L-peptide, allowing it to bind to its target with comparable affinity.[2][13]

-

The final molecule is a 31-amino acid peptide composed entirely of D-amino acids in a reversed sequence, making it a highly stable and cell-permeable JNK inhibitor.[3]

Chemical and Physical Properties

| Property | Value | Reference(s) |

| Alternate Names | AM-111, XG-102, Brimapitide | [2] |

| Molecular Formula | C₁₆₄H₂₈₅N₆₅O₄₁ | [2] |

| Molecular Weight | 3823.498 g/mol | [2] |

| Nature | Synthetic D-retro-inverso peptide (31 amino acids) | [3][12] |

| Solubility | Soluble in 0.9% sodium chloride solution | [11] |

Mechanism of Action

This compound functions as a competitive inhibitor by directly binding to JNK kinases. This binding occurs at the substrate-binding site (docking domain), distinct from the ATP-binding pocket.[6] By occupying this site, this compound physically blocks the access of JNK substrates, including transcription factors like c-Jun and mitochondrial proteins like Bim.[11] This prevents their phosphorylation and subsequent activation, thereby interrupting the downstream signaling cascade that leads to apoptosis and inflammation. Because it does not compete with ATP, its inhibitory action is highly specific to the JNK pathway's substrate interactions. However, some studies indicate it may also inhibit p38 MAPK at higher concentrations.[6]

In Vitro Inhibitory Activity

While comprehensive isoform-specific IC50 data is limited in publicly available literature, studies have reported the following inhibitory concentrations. It is noteworthy that this compound (XG-102) shows a preference for JNK2 and JNK3 over JNK1.

| Target Kinase | IC₅₀ | Reference(s) |

| JNK1 | 26 µM | [1] |

| JNK2 | 0.76 µM | [1] |

| JNK3 | 1 µM | [1] |

| JNKs (general) | 2.31 µM | [8] |

| p38 MAPK | No significant effect at therapeutic concentrations | [1] |

| ERK MAPK | No significant effect at therapeutic concentrations | [1] |

Preclinical Development

This compound has been evaluated in numerous preclinical models of acute tissue injury, with a primary focus on hearing loss and neuroprotection.

Otoprotection Studies

The efficacy of this compound in preventing hearing loss has been demonstrated in models of acoustic trauma and ototoxicity.

4.1.1. Acoustic Trauma Models

-

Summary of Findings: Local application of this compound to the inner ear (via the round window membrane) before or shortly after exposure to intense noise has been shown to significantly reduce permanent hearing threshold shifts and protect sensory hair cells from apoptosis.[11]

-

Quantitative Data: In a guinea pig model of acoustic trauma, local delivery of this compound resulted in a dose-dependent recovery of hearing function, with a calculated EC₅₀ of 2.31 µM.[14] In a separate study, guinea pigs exposed to 120 dB SPL noise for 4 hours showed significant hearing recovery with this compound treatment compared to controls.[15]

4.1.2. Aminoglycoside-Induced Ototoxicity Models

-

Summary of Findings: In both in vitro organ of Corti explants and in vivo models, this compound effectively prevents the apoptotic death of inner and outer hair cells caused by exposure to aminoglycoside antibiotics like neomycin.[14][16]

-

Quantitative Data: In mouse organ of Corti explants treated with neomycin, co-incubation with this compound (≥ 2 µM) resulted in nearly complete prevention of hair cell death.[14] In neomycin-treated guinea pigs, cochleae perfused with this compound showed only a 4% loss of outer hair cells, compared to a 58.2% loss in untreated contralateral ears.[17]

Neuroprotection Studies

-

Summary of Findings: In a rat model of excitotoxicity induced by kainic acid (KA), systemic administration of this compound (XG-102) provided significant neuroprotection. The inhibitor reversed pathological changes in brain mitochondria, including the activation of JNK1 and JNK3, the induction of pro-apoptotic proteins Bim and Bax, and the subsequent release of cytochrome c.[11][18]

-

Quantitative Data: Treatment with this compound almost completely abolished the KA-induced release of cytochrome c and cleavage of PARP, key markers of apoptosis.[11] It specifically prevented the formation of the apoptotic JNK3-Bim complex in mitochondria.[11][18]

Ocular Inflammation Studies

-

Summary of Findings: In a rat model of endotoxin-induced uveitis (EIU), this compound (XG-102) demonstrated a potent, dose-dependent anti-inflammatory effect when administered via intravenous, intravitreal, or subconjunctival routes.[3]

-

Quantitative Data: The highest doses tested (355 µg IV, 2.2 µg IVT, 22 µg subconjunctival) were as effective as dexamethasone in reducing clinical signs of inflammation, cellular infiltration in ocular tissues, and retinal iNOS expression.[3]

Preclinical Pharmacokinetics

Detailed pharmacokinetic data for this compound in animals is not extensively published. However, its D-retro-inverso structure is designed for high metabolic stability. Studies involving local administration (e.g., intratympanic or subconjunctival) have shown minimal systemic exposure, with plasma concentrations often below the limit of detection, highlighting its suitability for targeted local therapy.[19]

Clinical Development

This compound has progressed through multiple clinical trials under the development codes AM-111 for otology indications and XG-102 for ophthalmology.

AM-111 for Acute Sensorineural Hearing Loss

AM-111 has been investigated in Phase 2 and Phase 3 trials for the treatment of idiopathic sudden sensorineural hearing loss (ISSNHL).

5.1.1. Phase 2 Trial (NCT00802425)

-

Design: A double-blind, randomized, placebo-controlled study in 210 patients with acute acoustic trauma or sudden deafness, treated within 48 hours of onset.[20]

-

Results: In the subgroup of patients with severe to profound hearing loss, a single intratympanic injection of AM-111 (0.4 mg/mL) resulted in a statistically significant improvement in hearing thresholds at Day 7 compared to placebo (p < 0.02).[20] The speech discrimination score also improved significantly (p < 0.02).[9]

5.1.2. Phase 3 Trial (HEALOS, NCT02561091)

-

Design: A multicenter, double-blind, randomized, placebo-controlled study in 256 patients with severe to profound ISSNHL, treated within 72 hours of onset with a single intratympanic injection of AM-111 (0.4 mg/mL or 0.8 mg/mL) or placebo.[12][14]

-

Results: While the primary endpoint was not met in the overall population, a pre-specified post-hoc analysis of the profound hearing loss subpopulation (n=98) showed a clinically and statistically significant treatment effect.[6][7][14]

| Outcome (Profound Hearing Loss Subgroup, Day 28) | AM-111 (0.4 mg/mL) | Placebo | p-value | Reference(s) |

| Mean Hearing Improvement (dB) | 42.7 dB | 26.8 dB | 0.0176 | [7][14] |

| Speech Discrimination Improvement (% points, Day 91) | 49.2% | 30.4% | 0.062 | [7] |

| Incidence of No Hearing Improvement (Day 91) | 11.4% | 38.2% | 0.012 | [7] |

XG-102 for Postoperative Ocular Inflammation

XG-102 has been evaluated for its ability to control inflammation following ocular surgery.

5.2.1. Phase 1b Trial

-

Design: A dose-escalating study in 20 patients with post-surgery or post-traumatic intraocular inflammation. Patients received a single subconjunctival injection of XG-102 (45, 90, 450, or 900 µg).[19]

-

Results: The treatment was safe and well-tolerated at all doses. All patients experienced a sustained decrease in intraocular inflammation. Systemic exposure was minimal, with plasma levels undetectable in the lower dose groups and barely detectable in the highest dose group.[19]

5.2.2. Phase 2 Trial

-

Design: A multicenter, randomized, double-masked, non-inferiority trial in 145 patients. A single subconjunctival injection of XG-102 (90 µg or 900 µg) was compared to dexamethasone eye drops administered four times daily for 21 days.[20]

-

Results: Both doses of XG-102 were found to be non-inferior to the standard dexamethasone treatment in controlling anterior chamber inflammation at Day 28.[1][20]

| Treatment Group | Mean Difference in Anterior Cell Grade (vs. Dexamethasone) | 95% Confidence Interval | Non-inferiority p-value | Reference(s) |

| XG-102 (900 µg) | -0.054 | -0.350 to 0.242 | <0.001 | [20] |

| XG-102 (90 µg) | -0.086 | -0.214 to 0.385 | 0.003 | [20] |

Experimental Protocols

In Vitro Neomycin Ototoxicity Assay

This protocol is based on methods used in preclinical studies of this compound.[5][20][21]

-

Tissue Harvest: The organ of Corti is dissected from postnatal day 3 (P3) mice in a sterile dissection medium.[5]

-

Explant Culture: The dissected cochlear turns are placed on a permeable membrane insert in a culture plate containing serum-free DMEM/F12 medium.[20]

-

Treatment: Explants are cultured for a total of 42 hours. For ototoxicity studies, neomycin (e.g., 1 mM) is added to the medium for a 3-hour period in the middle of the culture timeframe. For protection studies, this compound is co-incubated with neomycin.[5][21]

-

Fixation and Staining: After the culture period, explants are fixed with 4% paraformaldehyde. Hair cells are then visualized by staining with fluorescently-labeled phalloidin, which binds to F-actin in the stereocilia.

-

Analysis: The number of surviving inner and outer hair cells is counted along the length of the cochlear explant using fluorescence microscopy and compared between treatment groups.

In Vivo Acoustic Trauma Model

This protocol is a generalized representation of methods used in guinea pig studies.[7][15]

-

Anesthesia and Baseline Hearing Test: Guinea pigs are anesthetized, and baseline hearing thresholds are established using Auditory Brainstem Response (ABR) and Distortion Product Otoacoustic Emissions (DPOAEs). ABRs are typically recorded using subdermal needle electrodes at the vertex and mastoid.[7]

-

Noise Exposure: Animals are exposed to a calibrated, intense sound field. A common paradigm is narrow-band noise centered at a specific frequency (e.g., 10 kHz) delivered at 120-125 dB Sound Pressure Level (SPL) for 1 to 4 hours.[7][22]

-

Drug Administration: this compound, typically formulated in a hyaluronic acid gel, or a vehicle control is applied locally to the round window membrane of the cochlea, either before or shortly after the noise exposure.[18]

-

Follow-up Measurements: ABR and DPOAE measurements are repeated at various time points after the acoustic trauma (e.g., immediately after, and at 7, 14, and 21 days) to track hearing loss and recovery.

-

Endpoint Analysis: The primary outcome is the Permanent Threshold Shift (PTS), calculated as the difference between the final hearing threshold and the baseline threshold. Following the final functional measurement, cochleae may be harvested for histological analysis to quantify hair cell survival.

Conclusion

This compound is a rationally designed peptide inhibitor that effectively and safely modulates the JNK signaling pathway. Its D-retro-inverso chemical structure confers high stability, making it a viable therapeutic agent. Preclinical studies have robustly demonstrated its protective effects against stress-induced apoptosis in a variety of tissues, particularly in the inner ear and central nervous system. Clinical trials have provided evidence of its efficacy in specific, severe patient populations suffering from acute sensorineural hearing loss and postoperative ocular inflammation. The development of this compound showcases a successful translation from understanding a fundamental cell death pathway to creating a targeted therapeutic designed to mitigate its pathological consequences. Further clinical investigation will continue to define its role in treating acute inflammatory and apoptotic conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. Functional consequences of retro-inverso isomerization of a miniature protein inhibitor of the p53-MDM2 interaction1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Differential activation of JNK1 isoforms by TRAIL receptors modulate apoptosis of colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Resistance to neomycin ototoxicity in the extreme basal (hook) region of the mouse cochlea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A novel retro-inverso peptide is a preferential JNK substrate-competitive inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neural changes accompanying tinnitus following unilateral acoustic trauma in the guinea pig - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. JNK, p38, ERK, and SGK1 Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer [frontiersin.org]

- 11. The JNK inhibitor this compound blocks apoptotic JNK signaling in brain mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. Peptide and protein mimetics by retro and retroinverso analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. [Noise-induced blood-labyrinth-barrier trauma of guinea pig and the protective effect of matrix metalloproteinase inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. zider.free.fr [zider.free.fr]

- 17. PGC-1α-mediated imbalance of mitochondria-lipid droplet homeostasis in neomycin-induced ototoxicity and nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. AM-111 reduces hearing loss in a guinea pig model of acute labyrinthitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Local Long-Term Inner Ear Drug Delivery in Normal Hearing Guinea Pig—An Animal Model to Develop Preventive Treatment for Noise-Induced Hearing Loss [mdpi.com]

- 22. pnas.org [pnas.org]

Brimapitide (D-JNKI-1): A Technical Overview of its Molecular Structure and Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brimapitide, also known as D-JNKI-1 or AM-111, is a synthetic, cell-permeable peptide that acts as a potent inhibitor of the c-Jun N-terminal kinase (JNK) signaling pathway.[1] Its unique retro-inverso D-amino acid composition confers significant resistance to proteolytic degradation, enhancing its stability and therapeutic potential. This document provides a comprehensive technical overview of Brimapitide's molecular structure, its mechanism of action, and key experimental data.

Molecular Structure and Properties

Brimapitide is a 31-amino acid peptide.[2] It is a D-retro-inverso peptide, meaning it is composed of D-amino acids in the reverse sequence of the native L-amino acid peptide it is based on. This structural feature makes it highly resistant to proteases.[3]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C164H286N66O40 | DrugBank Online |

| Molecular Weight | 3822.4 g/mol | MedchemExpress.com |

| Amino Acid Sequence (One-Letter Code) | DQSRPVQPFLNLTTPRKPRPPRRRQRRKKRG | IUPHAR/BPS Guide to PHARMACOLOGY |

| CAS Number | 1445179-97-4 | MedchemExpress.com |

Inhibition Constants (Ki)

Brimapitide is a potent inhibitor of JNK isoforms. The following table summarizes its inhibitory constants (Ki) against JNK1, JNK2, and JNK3.

| JNK Isoform | Inhibition Constant (Ki) | Source |

| JNK1 | 3.3 µM | PMC |

| JNK2 | 430 nM | PMC |

| JNK3 | 540 nM | PMC |

Mechanism of Action: JNK Signaling Pathway Inhibition

Brimapitide exerts its therapeutic effects by inhibiting the c-Jun N-terminal kinase (JNK) signaling pathway. JNKs are a family of serine/threonine protein kinases that are activated in response to a variety of cellular stresses, including inflammatory cytokines, oxidative stress, and DNA damage. The JNK pathway plays a crucial role in regulating apoptosis, inflammation, and cellular proliferation.

Brimapitide acts as a competitive inhibitor, preventing the interaction of JNK with its scaffolding protein, JNK-interacting protein 1 (JIP1). This disruption of the JNK-JIP1 complex prevents the downstream phosphorylation of target proteins, thereby inhibiting the pro-apoptotic and pro-inflammatory signaling cascades.

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS)

While a specific, detailed protocol for the synthesis of Brimapitide is not publicly available, it is synthesized using standard solid-phase peptide synthesis (SPPS) protocols. The general workflow for SPPS is outlined below.

Materials:

-

Fmoc-protected D-amino acids

-

Solid support resin (e.g., Rink amide resin)

-

Coupling reagents (e.g., HBTU, HOBt)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Cleavage cocktail (e.g., TFA-based)

-

Solvents (e.g., DMF, DCM)

Procedure:

-

Resin Swelling: The solid support resin is swelled in an appropriate solvent (e.g., DMF or DCM).

-

Fmoc Deprotection: The Fmoc protecting group on the terminal amino acid is removed using a piperidine solution.

-

Amino Acid Coupling: The next Fmoc-protected D-amino acid is activated with coupling reagents and added to the resin to form a peptide bond.

-

Washing: The resin is washed to remove excess reagents and byproducts.

-

Repeat: Steps 2-4 are repeated for each amino acid in the sequence.

-

Cleavage: The completed peptide is cleaved from the resin using a strong acid cocktail.

-

Purification: The crude peptide is purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The purity and identity of the final peptide are confirmed by analytical HPLC and mass spectrometry.

General HPLC-MS Characterization

The purity and molecular weight of Brimapitide are typically confirmed using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

Instrumentation:

-

HPLC system with a C18 reverse-phase column

-

Mass spectrometer (e.g., ESI-Q-TOF)

Mobile Phases:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

General Procedure:

-

The purified peptide is dissolved in an appropriate solvent.

-

The sample is injected into the HPLC system.

-

A gradient of Mobile Phase B is used to elute the peptide from the column.

-

The eluent is directed to the mass spectrometer for detection and mass analysis.

-

The purity is determined by the peak area in the HPLC chromatogram, and the molecular weight is confirmed by the mass spectrum.

Pharmacokinetic Data

Detailed pharmacokinetic data from human clinical trials of Brimapitide are not extensively published in the public domain. Clinical studies have primarily focused on safety and efficacy outcomes in the context of acute sensorineural hearing loss.

Conclusion

Brimapitide is a promising therapeutic peptide with a well-defined molecular structure and a clear mechanism of action. Its unique D-retro-inverso design provides enhanced stability, making it a suitable candidate for clinical development. Further research and publication of detailed pharmacokinetic and experimental protocols will be beneficial for the scientific community to fully understand and utilize this potent JNK inhibitor.

References

D-JNKI-1: A Technical Guide to Target Specificity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-JNKI-1, a cell-permeable peptide inhibitor, has garnered significant attention for its therapeutic potential in a range of conditions underpinned by stress-activated protein kinase/c-Jun N-terminal kinase (JNK) signaling.[1] This technical guide provides an in-depth analysis of the target specificity and selectivity of this compound, offering a comprehensive resource for researchers and drug development professionals. The document outlines the molecular interactions, inhibitory mechanisms, and selectivity profile of this compound, supported by experimental data and methodologies.

Mechanism of Action

This compound is a retro-inverso peptide, meaning it is composed of D-amino acids in a reversed sequence. This modification confers significant resistance to proteolytic degradation, enhancing its bioavailability and therapeutic utility. The peptide is derived from the JNK-binding domain (JBD) of the scaffold protein JNK-interacting protein 1 (JIP1).[2]

Unlike many small-molecule kinase inhibitors that target the highly conserved ATP-binding pocket, this compound functions as a substrate-competitive inhibitor.[2] It specifically blocks the docking site on JNK, thereby preventing the interaction with and phosphorylation of its downstream substrates, such as c-Jun.[3] This non-ATP-competitive mechanism is a key determinant of its high specificity for the JNK family of kinases over other kinase families.[2]

Target Specificity: JNK Isoforms

The JNK family comprises three main isoforms: JNK1, JNK2, and JNK3. While JNK1 and JNK2 are ubiquitously expressed, JNK3 is predominantly found in the brain, heart, and testes. This compound is known to inhibit all JNK isoforms.[2]

Table 1: Quantitative Data on this compound Target Interaction

| Target | Parameter | Value | Method | Reference |

| JNK1 | Kd (for JIP1 D-motif peptide) | 217 nM | Isothermal Titration Calorimetry (ITC) | [2] |

Note: This Kd value is for the JIP1 D-motif peptide and serves as a proxy for this compound's binding affinity.

Qualitative studies have suggested a degree of isoform specificity in certain cellular contexts. For instance, in brain mitochondria, this compound has been shown to prevent the formation of an apoptotic complex involving JNK3, but not JNK1 or JNK2.[4][5] This suggests that while this compound can inhibit all JNK isoforms, its functional consequences may be more pronounced for specific isoforms depending on the cellular compartment and the interacting partners involved.

Selectivity Profile: Off-Target Effects

A critical aspect of any inhibitor's profile is its selectivity against other related kinases. This compound has demonstrated a high degree of selectivity for JNKs over other members of the mitogen-activated protein kinase (MAPK) family, such as p38 and ERK.

One study reported that this compound did not interfere with the activation of p38 MAPK.[6] Interestingly, the same study observed a significant increase in the activation of ERK, suggesting a potential for cross-talk between the JNK and ERK signaling pathways that may be modulated by this compound.[6]

A comprehensive kinome scan profiling the activity of this compound against a broad panel of kinases is not publicly available. However, its mechanism of action, which involves targeting a specific protein-protein interaction site rather than the conserved ATP-binding pocket, strongly supports a high degree of selectivity.

Table 2: Qualitative Selectivity Profile of this compound

| Kinase Family | Target | Effect | Reference |

| MAPK | p38 | No inhibition of activation | [6] |

| MAPK | ERK | Strong increase in activation | [6] |

Experimental Protocols

This section details the methodologies used to characterize the specificity and selectivity of peptide inhibitors like this compound.

Kinase Inhibition Assay (In Vitro)

This assay determines the concentration of the inhibitor required to reduce the activity of the target kinase by 50% (IC50).

Protocol:

-

Reagents: Recombinant active JNK1, JNK2, or JNK3 enzyme, biotinylated substrate peptide (e.g., biotin-c-Jun), ATP, kinase assay buffer, this compound at various concentrations, and a detection system (e.g., luminescence-based ADP detection).

-

Procedure:

-

Add kinase, substrate peptide, and this compound to the wells of a microplate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at a controlled temperature for a defined period.

-

Stop the reaction and quantify the amount of ADP produced, which is proportional to kinase activity.

-

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Binding Affinity Determination (e.g., Isothermal Titration Calorimetry - ITC)

ITC directly measures the heat change that occurs upon binding of an inhibitor to its target, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Protocol:

-

Sample Preparation: Prepare purified, concentrated solutions of the JNK isoform and this compound in the same dialysis buffer to minimize heat of dilution effects.

-

ITC Experiment:

-

Load the JNK solution into the sample cell of the calorimeter.

-

Load the this compound solution into the titration syringe.

-

Perform a series of small, sequential injections of this compound into the JNK solution while monitoring the heat change.

-

-

Data Analysis: Integrate the heat-change peaks and plot them against the molar ratio of this compound to JNK. Fit the resulting binding isotherm to a suitable binding model to determine the Kd, n, ΔH, and ΔS.

Cell-Based JNK Inhibition Assay

This assay assesses the ability of this compound to inhibit JNK signaling within a cellular context.

Protocol:

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., HeLa or HEK293) to a desired confluency.

-

Pre-treat the cells with varying concentrations of this compound for a specified time.

-

Stimulate the cells with a known JNK activator (e.g., anisomycin or UV radiation).

-

-

Lysate Preparation and Western Blotting:

-

Lyse the cells and collect the protein extracts.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with primary antibodies specific for phosphorylated c-Jun (a direct JNK substrate) and total c-Jun (as a loading control).

-

Use secondary antibodies conjugated to a detectable marker (e.g., HRP) for visualization.

-

-

Data Analysis: Quantify the band intensities for phospho-c-Jun and total c-Jun. Calculate the ratio of phospho-c-Jun to total c-Jun to determine the extent of JNK inhibition at different this compound concentrations.

Visualizations

JNK Signaling Pathway

Caption: The JNK signaling cascade and the inhibitory action of this compound.

Experimental Workflow for this compound Characterization

Caption: Workflow for characterizing the specificity and selectivity of this compound.

Logical Relationship of this compound Selectivity

Caption: this compound exhibits high selectivity for JNKs over other kinases.

Conclusion

This compound is a highly specific inhibitor of the JNK signaling pathway, acting through a substrate-competitive mechanism that confers a significant advantage in terms of selectivity over ATP-competitive inhibitors. While it is a pan-JNK inhibitor, there is evidence for context-dependent isoform-specific effects. Its off-target activity against other MAPKs, such as p38, appears to be minimal. The lack of publicly available, comprehensive quantitative data on isoform-specific inhibition and broad kinase profiling highlights an area for future investigation that would further solidify the understanding of this compound's selectivity profile. Nevertheless, the existing data strongly support this compound as a valuable and selective tool for both basic research and as a promising therapeutic candidate.

References

- 1. Identification of a new JNK inhibitor targeting the JNK-JIP interaction site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bipartite binding of the intrinsically disordered scaffold protein JIP1 to the kinase JNK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. JNK3 inhibitor-1 - Immunomart [immunomart.com]

- 6. research.aston.ac.uk [research.aston.ac.uk]

D-JNKI-1: A Technical Review of a JNK-Inhibiting Peptide for Neuroprotection and Otoprotection